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Compound of Interest

Compound Name: Fmoc-D-Ser(O-propargyl)-OH

Cat. No.: B15379809 Get Quote

Fmoc-D-Ser(O-propargyl)-OH: A Technical Guide
for Researchers
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties

and applications of Fmoc-D-Ser(O-propargyl)-OH, a key building block in modern peptide

synthesis and chemical biology. This document details its physicochemical characteristics,

provides experimental protocols for its use, and illustrates relevant workflows.

Core Chemical Properties
Fmoc-D-Ser(O-propargyl)-OH is a derivative of the amino acid D-serine, featuring a

fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a propargyl ether

linkage on the side-chain hydroxyl group. This unique combination of functionalities makes it a

versatile tool for solid-phase peptide synthesis (SPPS) and subsequent modifications via

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
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Property Value Source

IUPAC Name

(2R)-2-({[(9H-fluoren-9-

yl)methoxy]carbonyl}amino)-3-

(prop-2-yn-1-yloxy)propanoic

acid

CAS Number

Not explicitly found for the D-

isomer, but the L-isomer is

1354752-75-2

Molecular Formula C₂₁H₁₉NO₅

Molecular Weight 365.39 g/mol

Appearance White to off-white solid

Purity Typically ≥98%

Storage
Store at 2-8°C in a dry, sealed

container

Solubility and Stability
While specific solubility data for Fmoc-D-Ser(O-propargyl)-OH is not readily available, based

on the properties of the related compound Fmoc-D-Ser-OH, it is expected to be soluble in polar

aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The

compound is stable under standard storage conditions (2-8°C, dry). The Fmoc group is base-

labile, and the propargyl group is stable under the conditions of Fmoc-based solid-phase

peptide synthesis.

Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, FT-IR, and mass spectrometry for Fmoc-D-
Ser(O-propargyl)-OH are not consistently published in publicly accessible databases.

However, analysis can be performed to confirm the identity and purity of the compound. The

expected spectral features would include signals corresponding to the Fmoc group, the D-

serine backbone, and the characteristic peaks of the propargyl group.
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Experimental Protocols
Fmoc-D-Ser(O-propargyl)-OH is primarily utilized in solid-phase peptide synthesis to

introduce a site-specific alkyne functionality into a peptide sequence. This allows for

subsequent conjugation with azide-containing molecules.

Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a generalized protocol for the incorporation of Fmoc-D-Ser(O-propargyl)-OH
into a peptide chain using a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide

resin).

Materials:

Fmoc-D-Ser(O-propargyl)-OH

Rink Amide resin (or other suitable solid support)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Piperidine, 20% (v/v) in DMF

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

water)

Diethyl ether

Procedure:

Resin Swelling: Swell the resin in DMF for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and

repeat for 15 minutes to remove the Fmoc group from the growing peptide chain.

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and

byproducts.

Coupling:

Pre-activate Fmoc-D-Ser(O-propargyl)-OH (3-5 equivalents) with HBTU (3-5 eq.) and

HOBt (3-5 eq.) in DMF.

Add DIPEA (6-10 eq.) to the activation mixture.

Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as

described in step 2.

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3

hours to cleave the peptide from the resin and remove side-chain protecting groups.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge,

and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Figure 1. General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-D-
Ser(O-propargyl)-OH.

Application in "Click" Chemistry
The propargyl group introduced by Fmoc-D-Ser(O-propargyl)-OH serves as a handle for post-

synthetic modification via CuAAC. This reaction allows for the efficient and specific conjugation

of the peptide with a wide range of azide-functionalized molecules, including fluorophores,

biotin, polyethylene glycol (PEG), and other peptides or small molecules.
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Figure 2. Schematic of a "click" chemistry reaction involving a propargylated peptide.

Safety Information
Fmoc-D-Ser(O-propargyl)-OH should be handled in a laboratory setting with appropriate

personal protective equipment. The following hazard statements have been associated with the

L-isomer:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Users should consult the material safety data sheet (MSDS) for detailed safety information.

To cite this document: BenchChem. [What are the chemical properties of Fmoc-D-Ser(O-
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[https://www.benchchem.com/product/b15379809#what-are-the-chemical-properties-of-
fmoc-d-ser-o-propargyl-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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